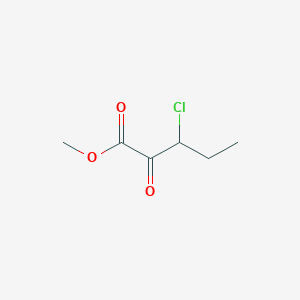

Methyl 3-chloro-2-oxopentanoate

Description

Methyl 3-chloro-2-oxopentanoate (CAS: 28942-53-2) is a methyl ester with the molecular formula C₆H₉ClO₃. It features a chloro substituent at the 3-position and a ketone group at the 2-position of the pentanoate backbone. Key physicochemical properties include a molecular weight of 164.024 g/mol, a topological polar surface area of 43.4 Ų, and a calculated logP (XlogP) value of 1.5, indicating moderate hydrophobicity . The compound lacks hydrogen bond donors but has three hydrogen bond acceptors, contributing to its reactivity in nucleophilic substitution and condensation reactions . It is used in synthetic organic chemistry, such as in the preparation of phosphorylated derivatives via reactions with trimethyl phosphite .

Properties

Molecular Formula |

C6H9ClO3 |

|---|---|

Molecular Weight |

164.59 g/mol |

IUPAC Name |

methyl 3-chloro-2-oxopentanoate |

InChI |

InChI=1S/C6H9ClO3/c1-3-4(7)5(8)6(9)10-2/h4H,3H2,1-2H3 |

InChI Key |

CCBMHRNWHDTSBV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2-oxopentanoate can be synthesized through the reaction of glutaric anhydride with thionyl chloride . The reaction typically involves the following steps:

Reaction of glutaric anhydride with thionyl chloride: This step produces 3-chloro-2-oxopentanoic acid chloride.

Esterification: The acid chloride is then reacted with methanol to form methyl 3-chloro-2-oxopentanoate.

Industrial Production Methods

Industrial production methods for methyl 3-chloro-2-oxopentanoate generally follow the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-oxopentanoate undergoes various chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted by other nucleophiles.

Reduction reactions: The carbonyl group can be reduced to form alcohols.

Oxidation reactions: The compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution reactions: Products include substituted esters.

Reduction reactions: Products include alcohols.

Oxidation reactions: Products include carboxylic acids.

Scientific Research Applications

Methyl 3-chloro-2-oxopentanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of pesticides, herbicides, and fungicides.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-oxopentanoate involves its interaction with nucleophiles and electrophiles. The carbonyl group in the compound is highly reactive and can undergo nucleophilic addition reactions. The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing effects of the carbonyl and chlorine groups, which make the compound more reactive towards nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Chloro-3-Oxopentanoate (CAS: 114192-09-5)

This positional isomer of methyl 3-chloro-2-oxopentanoate shares the same molecular formula (C₆H₉ClO₃) but differs in the placement of functional groups: the chloro and ketone substituents are at the 2- and 3-positions, respectively. While both compounds have identical molecular weights and hydrogen bond acceptor counts, their reactivity diverges due to steric and electronic effects. For example:

- In contrast, methyl 3-chloro-2-oxopentanoate’s substituent arrangement favors electrophilic attack at the ketone position .

- Synthetic Utility: Methyl 2-chloro-3-oxopentanoate is commercially available (e.g., LEAP Chem Co., Ltd.) and used as a building block for heterocyclic compounds, whereas methyl 3-chloro-2-oxopentanoate is employed in phosphorylation reactions .

Methyl 2-Benzoylamino-3-Oxobutanoate (CAS: Not Provided)

This compound (C₁₂H₁₃NO₄) features a benzoylamino group and a ketone, differing in both functional groups and chain length.

Methyl Salicylate (CAS: 119-36-8)

A simpler methyl ester (C₈H₈O₃) with a phenolic hydroxyl group, methyl salicylate is significantly less reactive toward electrophiles compared to chloro-ketone esters like methyl 3-chloro-2-oxopentanoate. Its logP value (2.6) is higher, reflecting greater lipophilicity .

Data Table: Key Properties of Methyl 3-Chloro-2-Oxopentanoate and Analogues

*Estimated based on structural similarity to methyl 3-chloro-2-oxopentanoate.

Research Findings and Functional Group Impact

- Steric Effects: The position of the chloro group in methyl 3-chloro-2-oxopentanoate reduces steric hindrance near the ketone, enabling efficient nucleophilic additions. In contrast, methyl 2-chloro-3-oxopentanoate’s chloro group may hinder access to the ketone .

- Electronic Effects : The electron-withdrawing chloro group in both compounds activates the ketone toward nucleophilic attack, but the 3-chloro isomer’s ketone is more electrophilic due to reduced conjugation with the ester group .

- Applications: Methyl 3-chloro-2-oxopentanoate’s utility in phosphorylation reactions highlights its role in synthesizing bioactive molecules, while its isomer is preferred for constructing nitrogen-containing heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.